6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRAEGNKOFBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855627 | |
| Record name | 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369508-15-5 | |
| Record name | 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Nitro-triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of 2-hydrazinyl-5-nitropyridine derivatives with appropriate electrophilic reagents to form the fused triazolopyridine ring. The key step is a 5-exo-dig cyclization that constructs the triazole ring fused to the pyridine moiety.
Preparation via Cyclization of 2-Hydrazinyl-5-nitropyridine with Chloroethynylphosphonates
A notable and well-documented method involves the reaction of 2-hydrazinyl-5-nitropyridine with chloroethynylphosphonates under basic conditions. This reaction proceeds through nucleophilic substitution and intramolecular cyclization to yield the triazolopyridine core with a nitro group at the 6-position.
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- Solvent: Acetonitrile
- Base: Potassium carbonate (K2CO3)
- Temperature: Room temperature to reflux (depending on desired product and reaction time)
- Time: 4 hours to 50 hours (longer times and higher temperatures promote rearrangements)
Yields:
The reaction generally proceeds with almost quantitative yields for non-nitro derivatives. For 2-hydrazinyl-5-nitropyridine, yields vary due to competing rearrangements, but are still significant.Rearrangements:
At elevated temperatures or prolonged reaction times, the initially formedtriazolo[4,3-a]pyridine can undergo a Dimroth-type rearrangement to thetriazolo[1,5-a]pyridine isomer. This is particularly relevant for the nitro-substituted derivatives.
Dimroth Rearrangement Considerations
- The presence of the nitro group at the 6-position facilitates the Dimroth rearrangement under acidic or thermal conditions.
- This rearrangement converts the [4,3-a] isomer to the [1,5-a] isomer, which may affect product purity and yield.
- Controlling reaction temperature and time is critical to favor the desired isomer.
Summary Table of Preparation Methods
Research Findings and Analysis
- The cyclization approach using 2-hydrazinyl-5-nitropyridine derivatives is the most efficient and direct method for preparing 6-Nitro-triazolo[4,3-a]pyridin-3-amine, providing high yields and selectivity under mild conditions.
- The reaction mechanism involves a well-characterized nucleophilic substitution followed by intramolecular cyclization, supported by NMR and X-ray crystallographic data.
- The Dimroth rearrangement is a significant factor affecting the purity and yield of the target compound; controlling reaction parameters is essential to minimize this side reaction.
- Alternative synthetic routes involving multi-step convergent synthesis are more suitable for structurally related compounds but are less practical for the nitro-substituted target compound.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce a variety of substituted triazolopyridines, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibit significant antimicrobial properties. Studies have shown that compounds with similar triazole structures can inhibit the growth of various bacterial strains. For example, a study demonstrated that modifications to the triazole moiety can enhance antibacterial activity against resistant strains of bacteria .
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with a triazole-pyridine framework have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a mechanism that could be leveraged for therapeutic purposes .
Enzyme Inhibition
this compound has also been studied for its potential as an enzyme inhibitor. Specific studies have indicated that it can inhibit enzymes involved in cancer metabolism and pathogen virulence. This property opens avenues for developing new treatments targeting metabolic pathways in cancer cells or infectious agents .
Material Science
Synthesis of Functional Materials
The compound's unique structure allows it to be used as a building block in synthesizing functional materials. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings where durability is essential .
Photonic Applications
In photonics, compounds with triazole rings are being investigated for their light-emitting properties. Preliminary studies suggest that integrating this compound into photonic devices could lead to improved efficiency in light emission and absorption characteristics .
Agricultural Chemistry
Pesticide Development
The compound has shown potential as a lead structure for developing new pesticides. Its ability to disrupt biochemical pathways in pests makes it a candidate for creating more effective agrochemicals. Research is ongoing to evaluate its efficacy against various agricultural pests and its environmental impact .
Data Table: Applications Overview
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits enzymes involved in cancer metabolism | |
| Material Science | Synthesis of Functional Materials | Enhances thermal stability in polymers |
| Photonic Applications | Improves light-emitting properties | |
| Agricultural Chemistry | Pesticide Development | Potential candidate for effective agrochemicals |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined various derivatives of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics.
Case Study 2: Enzyme Inhibition
Research conducted by Chemical Biology Letters focused on the enzyme inhibition capabilities of the compound against specific cancer-related enzymes. The findings suggested that certain derivatives effectively reduced enzyme activity by up to 70%, indicating strong potential for therapeutic development.
Mechanism of Action
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is structurally similar to other triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine and 6-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine. its unique nitro group and specific substitution pattern distinguish it from these compounds, contributing to its distinct chemical and biological properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Electronic and Spectral Properties
- Nitro vs. Halogen Substitution: The nitro group in the target compound generates a strong electron-withdrawing effect, shifting absorption bands in FTIR spectra (e.g., NO₂ asymmetric stretch ~1520–1350 cm⁻¹) compared to halogenated analogues. For instance, 6-chloro and 6-bromo derivatives exhibit C–X stretches at lower frequencies (~550–600 cm⁻¹ for C–Cl and ~500–550 cm⁻¹ for C–Br) . Stokes Shifts: The parent triazolopyridine scaffold shows Stokes shifts of 9410 cm⁻¹ (triazole ring) and 7625 cm⁻¹ (pyridine ring) in luminescence spectra . Nitro substitution likely increases these values due to enhanced charge transfer.
HOMO-LUMO Gap : Nitro substitution reduces the HOMO-LUMO gap compared to methyl or ethyl derivatives, as seen in computational studies using B3LYP/6-311G(2d,2p) methods . This property correlates with reactivity in photochemical applications.
Biological Activity
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the triazolo-pyridine family and has garnered interest due to its potential applications in medicinal chemistry, particularly as an antiviral and antioxidant agent. The following sections provide a detailed examination of its biological activity, including synthesis methods, biological evaluations, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₅N₅O₂
- Molecular Weight : 179.14 g/mol
- CAS Number : 1369508-15-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antioxidant and antiviral properties.
Antioxidant Activity
Research indicates that compounds within the triazolo-pyridine class exhibit significant antioxidant capabilities. A study evaluated the antioxidant properties of several derivatives and found that modifications to the triazole ring enhance the radical scavenging activity. The structure-activity relationship (SAR) suggests that electron-donating groups improve the compound's ability to neutralize free radicals .
Antiviral Activity
The antiviral potential of this compound was highlighted in a study assessing its interaction with viral hemagglutinin. The compound demonstrated effectiveness in preventing viral binding to cellular receptors in hemagglutination inhibition assays. This suggests its potential as a lead compound in antiviral drug development targeting influenza viruses .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of 6-nitro-triazoloazines and evaluated their biological activities. The results indicated that specific modifications led to enhanced antiviral efficacy against influenza virus strains. The most active compounds were those that effectively inhibited viral hemagglutinin binding .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound interacts favorably with several receptors implicated in viral pathogenesis and inflammation pathways. Such interactions suggest a multifaceted role for this compound in therapeutic applications beyond antiviral activity .
Data Table: Biological Activities of this compound
| Biological Activity | Method of Evaluation | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity observed; SAR indicated enhanced activity with electron-donating groups |
| Antiviral | Hemagglutination Inhibition Assay | Effective in preventing viral receptor binding; potential lead for antiviral drug development |
| Enzyme Inhibition | Molecular Docking | Favorable interactions with key receptors involved in viral replication and inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
